Indanocine is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. It belongs to a class of compounds known as indanones, which are characterized by a fused benzene and cyclopentane ring structure. Indanocine has been studied for its ability to interact with tubulin, the protein that forms microtubules, which play a crucial role in cell division and stability.
Indanocine can be derived from various natural and synthetic sources. Its synthesis often involves the modification of existing indanone structures or the use of starting materials such as aromatic aldehydes and ketones. The compound has been synthesized through several methods, emphasizing its versatility in organic chemistry.
Indanocine is classified as a bioactive compound due to its effects on cellular processes. It falls within the broader category of anticancer agents, specifically those that target microtubule dynamics.
The synthesis of indanocine can be achieved through multiple methodologies:
Indanocine features a unique molecular structure characterized by:
Indanocine participates in various chemical reactions, most notably:
The binding affinity of indanocine to tubulin has been quantified using fluorescence assays, demonstrating its potential as an anticancer agent by promoting microtubule stabilization .
The mechanism by which indanocine exerts its biological effects involves:
Research indicates that indanocine's binding characteristics resemble those of colchicine analogues, suggesting similar mechanisms of action in disrupting microtubule dynamics .
Indanocine has several applications in scientific research:
Indanocine (chemical name: 2-(3,4-dimethoxyphenylimino)-5,6-dimethoxy-1-indanone; molecular formula: C₁₉H₁₉NO₄) is characterized by a core 1-indanone structure fused with a dimethoxyphenylimino group. The 1-indanone moiety is a bicyclic system consisting of a benzene ring fused to a five-membered ketone ring. Indanocine exists predominantly as the thermodynamically stable E-isomer across the imine double bond, a configuration confirmed by nuclear magnetic resonance (NMR) spectroscopy, particularly through characteristic downfield shifts of the methine proton adjacent to the carbonyl group (C=O-CH=N-) and nuclear Overhauser effect spectroscopy (NOESY) analyses [9].
5,6-Dimethoxy Substitutions on Indanone: These substituents on the benzo-fused ring further modulate the compound's electronic properties, lipophilicity, and binding affinity.
Physicochemical Properties:Indanocine is a synthetic compound with moderate molecular weight (~325.36 g/mol). It exhibits limited solubility in aqueous media but is soluble in common organic solvents like dimethyl sulfoxide (DMSO) and ethanol, a characteristic common to many lipophilic MTAs. This property necessitates specific formulation strategies for potential therapeutic use. Its structure lacks ionizable groups under physiological conditions, suggesting its cellular uptake is driven primarily by passive diffusion [9].
Table 1: Key Structural and Physicochemical Properties of Indanocine
Property | Description |
---|---|
Chemical Class | Synthetic Indanone |
Molecular Formula | C₁₉H₁₉NO₄ |
Molecular Weight | 325.36 g/mol |
Core Structure | 1-Indanone fused to dimethoxyphenyl via imine linkage |
Critical Substituents | 5,6-Dimethoxy (indanone); 3,4-Dimethoxy (phenyl) |
Stereochemistry | Exists as stable E-isomer across the imine bond |
Solubility | Low in water; soluble in DMSO, ethanol, acetone |
Ionization | Non-ionizable at physiological pH |
Indanocine emerged from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) in the 1990s as part of a screening effort to identify novel compounds with antiproliferative activity against cancer cell lines. It was specifically recognized for its potent cytotoxicity during the NCI's in vitro screening panel evaluation, exhibiting a mean GI₅₀ (concentration causing 50% growth inhibition) below 20 nM across a diverse panel of human cancer cell lines, a potency comparable to or exceeding many established chemotherapeutics [1] [9].
Table 2: Classification and Binding Site of Indanocine Among Microtubule-Targeting Agents
Agent Category | Binding Site on Tubulin | Primary Effect on MTs | Example Agents | Indanocine Position |
---|---|---|---|---|
Microtubule Stabilizers | Taxane site (luminal) | Promote polymerization, Stabilize MTs | Paclitaxel, Docetaxel, Epothilones | |
Microtubule Destabilizers | Vinca domain (β-tubulin, interdimer interface) | Inhibit polymerization, Promote depolymerization | Vincristine, Vinblastine, Vinorelbine | |
Colchicine site (β-tubulin, intradimer interface) | Inhibit polymerization, Suppress dynamics | Colchicine, Combretastatin A-4, Podophyllotoxin | Indanocine (NSC 706744) | |
Maytansine site (β-tubulin, near Vinca) | Inhibit polymerization | Maytansine, Ansamitocins | ||
Pironetin site (α-tubulin) | Inhibit polymerization | Pironetin |
The most compelling aspect of Indanocine's pharmacology is its demonstrated ability to selectively induce apoptosis in multidrug-resistant cancer cells, including those in stationary (non-proliferating) phases, a feature not commonly shared by classical MTAs.
Table 3: Indanocine's Activity Against Multidrug-Resistant Cancer Models: Key Findings
Resistance Model | Key Finding | Proposed Mechanism | Reference |
---|---|---|---|
P-gp Overexpression (MCF-7/ADR, MES-SA/DX5, HL-60/ADR) | Retains potent cytotoxicity; Often more sensitive than parental lines. | Not a substrate for P-gp/ABCB1 efflux pump. | [1] |
Stationary Phase MDR Cells (e.g., confluent MCF-7/ADR) | Induces apoptosis within 8-24 hours at concentrations non-toxic to normal quiescent cells. | Microtubule disruption → Mitochondrial depolarization → Caspase-3 activation → DNA fragmentation → Apoptosis. | [1] |
Tubulin Isotype Variation | Exhibits differential binding affinity to human β-tubulin isotypes. | Potential exploitation of tubulin isotype expression differences in MDR cells. | [3] |
Novel Analogues (e.g., Indole derivatives, Tetralone core) | Some analogues maintain potent activity across leukemia and solid tumor cell lines. | Bioisosteric replacement/modification retaining tubulin binding and MDR evasion. | [9] |
Indanocine represents a structurally unique and pharmacologically distinct microtubule-destabilizing agent. Its defining characteristic is the potent induction of apoptosis in multidrug-resistant cancer cells, including those in the problematic stationary phase, largely by evading P-gp mediated efflux and disrupting essential microtubule functions. While challenges regarding formulation and potential toxicity profiles remain to be fully addressed in clinical translation, Indanocine serves as a critical lead compound and proof-of-concept for developing next-generation MTAs designed to overcome the pervasive challenge of multidrug resistance in oncology. Ongoing research focuses on optimizing its structure through SAR studies and understanding the precise molecular basis of its selectivity towards resistant phenotypes.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7